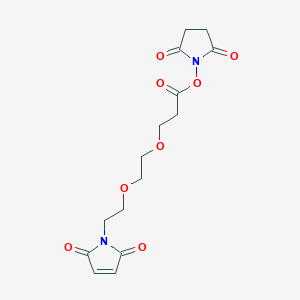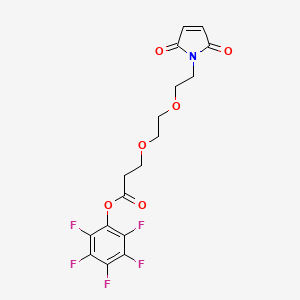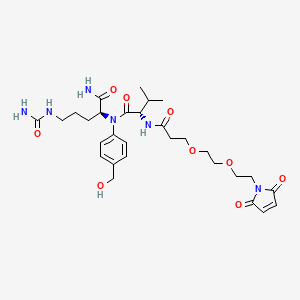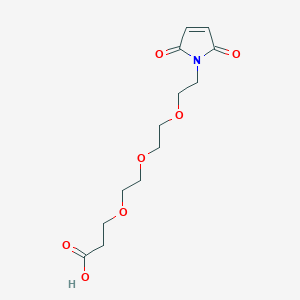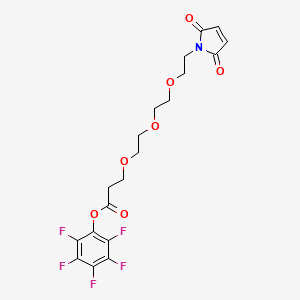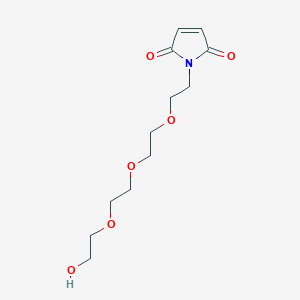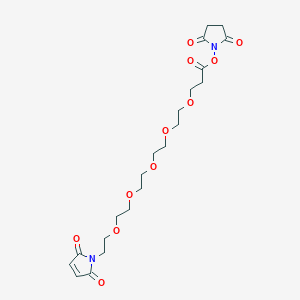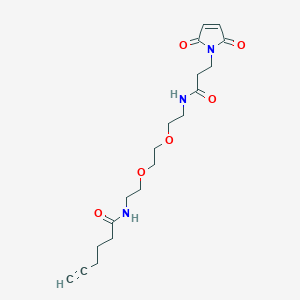
Mutant EGFR inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mutant Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of compounds designed to target and inhibit the activity of mutated forms of the EGFR protein. These mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). The mutations lead to uncontrolled cell proliferation and survival, making EGFR a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mutant EGFR inhibitors often involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of these inhibitors typically involves large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving high-throughput screening of reaction conditions and purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Mutant EGFR inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions are typically the desired EGFR inhibitors with specific functional groups that enhance their binding affinity and selectivity for the mutant EGFR protein .
Scientific Research Applications
Mutant EGFR inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study the structure-activity relationship of EGFR and its mutants.
Biology: Employed in cell-based assays to understand the role of EGFR in cell signaling and cancer progression.
Medicine: Developed as therapeutic agents for the treatment of cancers with EGFR mutations, particularly NSCLC.
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs
Mechanism of Action
Mutant EGFR inhibitors exert their effects by binding to the tyrosine kinase domain of the EGFR protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitors are designed to selectively target mutant forms of EGFR, thereby sparing normal cells and reducing side effects .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Afatinib: A second-generation inhibitor that irreversibly binds to EGFR.
Osimertinib: A third-generation inhibitor designed to overcome resistance mutations.
Uniqueness
Mutant EGFR inhibitors are unique in their ability to selectively target and inhibit mutant forms of EGFR, which are often resistant to first- and second-generation inhibitors. This selectivity makes them highly effective in treating cancers with specific EGFR mutations, offering a significant advantage over earlier generations of EGFR inhibitors .
Properties
IUPAC Name |
N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQPCQJBYPRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
